2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid
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Overview
Description
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a pyridine ring, and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid typically involves multiple steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity . The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylacetic acid: Shares the trifluoromethyl group but differs in the overall structure.
4-Methylsulphonylphenylacetic acid: Contains a similar sulfonyl group but lacks the trifluoromethyl and pyridine moieties.
2-Methyl-4-trifluoromethyl-5-thiazolylacetic acid: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
866786-22-3 |
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Molecular Formula |
C19H20F3N3O4S |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[2-methyl-5-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]sulfonylphenyl]acetic acid |
InChI |
InChI=1S/C19H20F3N3O4S/c1-13-2-4-16(10-14(13)11-18(26)27)30(28,29)25-8-6-24(7-9-25)15-3-5-17(23-12-15)19(20,21)22/h2-5,10,12H,6-9,11H2,1H3,(H,26,27) |
InChI Key |
XQBHENMYOAJZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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